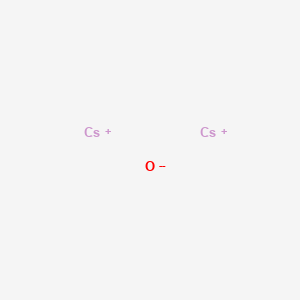
Caesium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesium oxide, also known as cesium oxide, is an inorganic compound composed of caesium and oxygen. The most common form of this compound is represented by the chemical formula Cs₂O. It is a yellow-orange solid that forms hexagonal crystals. This compound is known for its high reactivity and is used in various scientific and industrial applications .
Métodos De Preparación
Caesium oxide can be synthesized through several methods:
Direct Combination: The most straightforward method involves the direct combination of elemental caesium with oxygen. This reaction is highly exothermic and must be controlled carefully.
Reduction of Caesium Compounds: Another method involves the reduction of caesium compounds, such as caesium carbonate (Cs₂CO₃), using a reducing agent like magnesium. The reaction proceeds as follows[ \text{Cs}_2\text{CO}_3 + \text{Mg} \rightarrow \text{Cs}_2\text{O} + \text{MgO} + \text{CO}_2 ]
Industrial Production: Industrially, this compound is often produced by heating caesium nitrate (CsNO₃) in the presence of a reducing agent.
Análisis De Reacciones Químicas
Caesium oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxides such as caesium peroxide (Cs₂O₂) and caesium superoxide (CsO₂).
Reduction: It can be reduced by elemental magnesium to produce elemental caesium and magnesium oxide[ \text{Cs}_2\text{O} + \text{Mg} \rightarrow 2\text{Cs} + \text{MgO} ]
Hydrolysis: this compound reacts vigorously with water to form caesium hydroxide (CsOH), a highly corrosive compound[ \text{Cs}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CsOH} ]
Reaction with Acids: It reacts with acids to form caesium salts and water. For example, with hydrochloric acid (HCl), it forms caesium chloride (CsCl) and water[ \text{Cs}_2\text{O} + 2\text{HCl} \rightarrow 2\text{CsCl} + \text{H}_2\text{O} ]
Aplicaciones Científicas De Investigación
Caesium oxide has several scientific research applications:
Electron Emission: Due to its excellent electron emission properties, this compound is used in various electron emission devices.
Medical Applications: In medicine, caesium compounds are used in cancer treatment and as a component in certain diagnostic tools.
Mecanismo De Acción
The mechanism of action of caesium oxide primarily involves its ability to donate electrons due to its high reactivity. In photocathodes, this compound layers enhance the photoemissive properties by providing a source of electrons when exposed to light. In catalysis, this compound acts as an electron donor or acceptor, facilitating various chemical reactions. Its interaction with water and acids also highlights its strong basic properties, forming hydroxides and salts .
Comparación Con Compuestos Similares
Caesium oxide can be compared with other alkali metal oxides such as:
Lithium Oxide (Li₂O): Unlike this compound, lithium oxide is less reactive and forms a white solid.
Sodium Oxide (Na₂O): Sodium oxide is similar in reactivity to this compound but is more commonly used in industrial applications.
Potassium Oxide (K₂O): Potassium oxide is also highly reactive and forms a white solid, but it is less commonly used in specialized applications compared to this compound.
Rubidium Oxide (Rb₂O): Rubidium oxide is similar in reactivity to this compound but is less commonly used due to the higher cost of rubidium.
This compound is unique due to its high reactivity, excellent electron emission properties, and specific applications in advanced technologies. Its ability to form various oxides and react with a wide range of substances makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
Cs2O |
|---|---|
Peso molecular |
281.810 g/mol |
Nombre IUPAC |
dicesium;oxygen(2-) |
InChI |
InChI=1S/2Cs.O/q2*+1;-2 |
Clave InChI |
KOPBYBDAPCDYFK-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


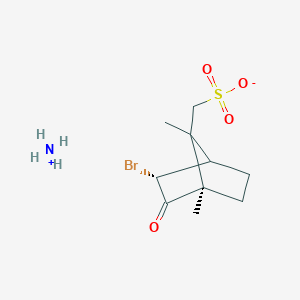
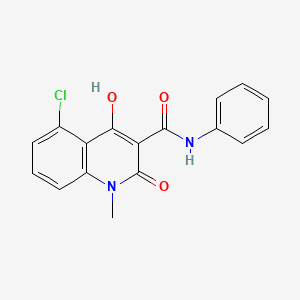

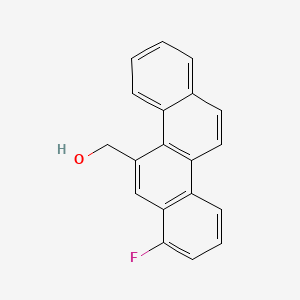
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)

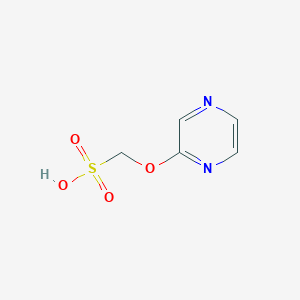
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

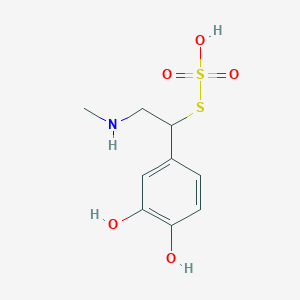
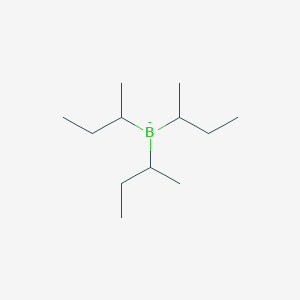
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
